3,4-Dichloro-5-(trifluoromethyl)benzonitrile
Description
Properties
CAS No. |
62584-24-1 |
|---|---|
Molecular Formula |
C8H2Cl2F3N |
Molecular Weight |
240.01 g/mol |
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H |
InChI Key |
HJTIGEGEIQXAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Starting from Trifluoromethylated Precursors
- Using 4-trifluoromethyl chlorobenzene as a starting material, cyanation can yield 4-trifluoromethyl benzonitrile, which can be further chlorinated to introduce chlorine atoms at the 3 and 4 positions.
- Cyanation is typically catalyzed by palladium acetate with ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
- Cyanating agents include potassium ferrocyanide (anhydrous form preferred over trihydrate for better yields).
- Reaction conditions: 160–190 °C, catalyst loading 0.2–1 mol%, potassium ferrocyanide 16.7–100 mol%.
- Yields can exceed 90%, making this method industrially attractive.
| Parameter | Details |
|---|---|
| Starting material | 4-Trifluoromethyl chlorobenzene |
| Cyanating agent | Potassium ferrocyanide (anhydrous) |
| Catalyst | Pd(OAc)2 with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene |
| Temperature | 160–190 °C |
| Catalyst loading | 0.2–1 mol% |
| Cyanating agent amount | 16.7–100 mol% |
| Yield | >90% |
Direct Trifluoromethylation
Alternative routes involve trifluoromethylation of chlorinated benzonitrile derivatives using reagents such as trifluoroacetophenone intermediates or organosilicon-based trifluoromethylating agents. These methods tend to be more complex and require multiple steps, including silylation and desilylation, with moderate yields (~67–73%) and extensive purification.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| 3,4-Dichlorobenzonitrile synthesis | Catalytic chlorination of chlorobenzonitrile | Chlorine gas, FeCl3/MnCl2/ZnCl2 on activated carbon | 200–280 °C, tubular reactor | ~99% purity | Industrial scale viable |
| Cyanation of trifluoromethyl chlorobenzene | Pd-catalyzed cyanation with potassium ferrocyanide | Pd(OAc)2, 4,5-bis(diphenylphosphino)xanthene, K4[Fe(CN)6] | 160–190 °C | >90% yield | Anhydrous ferrocyanide preferred |
| Trifluoromethylation of chlorinated benzonitriles | Multi-step silylation and elimination reactions | TMSCF3, cesium fluoride, tetrabutylammonium fluoride | 20–65 °C, several hours | 67–73% yield | More complex, lower yield |
| Cyanation & chlorination combined routes | Using ferricyanide complexes and chlorine gas | CuI, Cu(BF4)2, PdCl2, aprotic polar solvents | 20–140 °C, multi-step reaction | Moderate yield | For related cyano-substituted heterocycles |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amines.
Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positioning and nature of substituents significantly influence physicochemical properties and applications. Key analogs include:
(a) 3-Chloro-5-(trifluoromethyl)benzonitrile (CAS: 57381-51-8)
- Structure : Single chlorine at position 3 and CF₃ at position 3.
- Similarity score: 0.82 ().
- Applications : Intermediate in ligand design for receptors like estrogen-related receptor alpha ().
(b) 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 62584-30-9)
- Structure: Amino (-NH₂) group at position 4, chlorine at 3, and CF₃ at 4.
- Properties: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., ARG 372 in PDB 3K6P) .
- Applications : Found in impurity profiling of pharmaceuticals like bicalutamide ().
(c) 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile (CAS: 62587-73-9)
- Structure : Two CF₃ groups at positions 3 and 5, chlorine at 3.
- Properties : Increased electron-withdrawing effects and lipophilicity due to dual CF₃ groups.
- Applications : Likely used in high-stability agrochemicals .
(d) 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1)
Physicochemical Properties and Reactivity
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling/Melting Point |
|---|---|---|---|---|
| 3,4-Dichloro-5-(trifluoromethyl)benzonitrile (62584-25-2) | C₈H₂Cl₂F₃N | 264.01 | 3-Cl, 4-Cl, 5-CF₃ | Data not available |
| 3-Chloro-5-(trifluoromethyl)benzonitrile (57381-51-8) | C₈H₃ClF₃N | 229.56 | 3-Cl, 5-CF₃ | Data not available |
| 3-Methyl-5-(trifluoromethyl)benzonitrile (261952-04-9) | C₉H₆F₃N | 185.15 | 3-CH₃, 5-CF₃ | Data not available |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile (149793-69-1) | C₈H₃F₄N | 189.11 | 3-F, 5-CF₃ | Light yellow liquid |
Key Observations :
- The dichloro derivative has the highest molecular weight due to two chlorine atoms, enhancing thermal stability.
- Methyl-substituted analogs (e.g., 3-Methyl-5-(trifluoromethyl)benzonitrile) exhibit lower molecular weights and increased hydrophobicity .
- Fluorine substitution improves metabolic stability in drug design compared to chlorine .
Biological Activity
3,4-Dichloro-5-(trifluoromethyl)benzonitrile (CAS No. 62584-24-1) is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a trifluoromethyl group attached to a benzonitrile framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its distinctive electronic properties and potential biological activities.
- Molecular Formula : C8H2Cl2F3N
- Molecular Weight : 240.01 g/mol
- IUPAC Name : 3,4-dichloro-5-(trifluoromethyl)benzonitrile
- Canonical SMILES : C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C#N
The trifluoromethyl group significantly enhances the compound's lipophilicity, which is crucial for its interaction with biological targets, including proteins and enzymes.
The mechanism by which 3,4-Dichloro-5-(trifluoromethyl)benzonitrile exerts its biological effects is primarily attributed to its interaction with hydrophobic regions of biomolecules. The trifluoromethyl group increases the compound's electron-withdrawing capacity, enhancing its reactivity and potentially modulating enzymatic activities or receptor interactions .
Case Studies and Research Findings
- Antimicrobial Studies :
-
Anticancer Efficacy :
- A study evaluating the anticancer properties of several derivatives showed that compounds with trifluoromethyl substitutions had IC50 values lower than standard chemotherapeutics like Doxorubicin. For example, one derivative showed an IC50 value of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | Two trifluoromethyl groups | Increased electron-withdrawing capacity | Antimicrobial |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Chlorine atom at a different position | Different regioselectivity in reactions | Anticancer |
| 3-Trifluoromethylbenzonitrile | Only one chlorine atom | Simpler structure with fewer substituents | Moderate activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
